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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzonitrile

Cat. No.: B147653 Get Quote

Executive Summary: The Molecular Profile and
Significance
3-(Trifluoromethyl)benzonitrile (CAS No: 368-77-4) is a pivotal fluorinated building block in

modern organic synthesis.[1][2][3] Its utility stems from the unique electronic properties

conferred by two powerful electron-withdrawing groups—the nitrile (-CN) and the trifluoromethyl

(-CF3)—on an aromatic scaffold. This substitution pattern significantly modulates the

molecule's reactivity, lipophilicity, and metabolic stability, making it an invaluable intermediate in

the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Understanding its

fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite

for successful reaction design, process optimization, purification, and formulation. This guide

elucidates these core properties through validated data and details the robust experimental

protocols required for their verification.

Core Physicochemical Data
The intrinsic properties of 3-(Trifluoromethyl)benzonitrile dictate its behavior in both chemical

and biological systems. The data presented below have been consolidated from authoritative

chemical data sources.

Table 1: Summary of Key Physicochemical Properties
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Property Value

IUPAC Name 3-(trifluoromethyl)benzonitrile[4]

Synonyms
α,α,α-Trifluoro-m-tolunitrile, 3-

Cyanobenzotrifluoride[5]

CAS Number 368-77-4[1][2][3]

Molecular Formula C₈H₄F₃N[1][2][5]

Molecular Weight 171.12 g/mol [1][2][5]

Appearance Colorless to light yellow liquid[3][6]

Melting Point 16-20 °C[1]

Boiling Point 189 °C (at 760 mmHg)[1][2]

Density 1.281 g/mL at 25 °C[1][6]

Refractive Index (n²⁰/D) 1.4575[1][6]

Solubility
Insoluble in water; soluble in common organic

solvents like DMSO, ethanol, chloroform.

Spectroscopic and Analytical Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of

3-(Trifluoromethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous fingerprint of the molecule's hydrogen, carbon, and fluorine

environments.

¹H NMR: The spectrum is characterized by complex multiplets in the aromatic region

(typically δ 7.5-8.0 ppm) arising from the four protons on the substituted benzene ring.

¹³C NMR: Key diagnostic signals include the nitrile carbon (C≡N) at approximately δ 118

ppm, the aromatic carbons, and a distinctive quartet for the trifluoromethyl carbon (¹JCF ≈

272 Hz) due to coupling with the three fluorine atoms.
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¹⁹F NMR: This analysis reveals a sharp singlet around δ -63 ppm, which is highly

characteristic of the Ar-CF₃ moiety.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the primary functional groups.

C≡N Stretch: A strong, sharp absorption band is observed at approximately 2235 cm⁻¹,

confirming the presence of the nitrile group.[7]

C-F Stretches: A series of very strong, broad absorption bands appear in the 1100-1400

cm⁻¹ region, which is characteristic of the trifluoromethyl group.

Aromatic C=C and C-H Stretches: Aromatic ring C=C stretching vibrations are visible around

1600 cm⁻¹, while aromatic C-H stretches appear above 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation analysis.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent

molecular ion peak at an m/z of 171, corresponding to the molecular weight of the

compound.[5]

Fragmentation: Common fragments may include the loss of HCN (m/z 144) or the CF₃ group

(m/z 102).

Experimental Verification Protocols
The following protocols describe robust methodologies for the in-house verification of the key

physicochemical properties.

Protocol for Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the preferred method over traditional capillary techniques for its

superior accuracy, reproducibility, and the small sample quantity required.[8] It measures the
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heat flow required to change the sample's temperature, providing a precise thermodynamic

value for the solid-to-liquid phase transition. A sharp melting peak is a strong indicator of high

purity.[9]

Methodology:

Sample Preparation: Hermetically seal 2-5 mg of 3-(Trifluoromethyl)benzonitrile in an

aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Ensure the

atmosphere is inert (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative

degradation.

Thermal Program:

Equilibrate the system at 0 °C.

Cool the sample to -40 °C at a rate of 10 °C/min to ensure complete crystallization.

Hold isothermally for 2 minutes.

Heat the sample from -40 °C to 40 °C at a controlled ramp rate of 5 °C/min. A slower ramp

rate through the melting transition ensures thermal equilibrium and yields a more accurate

onset temperature.

Data Analysis: The melting point is determined as the onset temperature of the endothermic

event (the melting peak) on the resulting thermogram.

Diagram: DSC Workflow for Melting Point Verification
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1. Preparation 2. DSC Analysis 3. Data Interpretation

Weigh 2-5 mg Sample Hermetically Seal in
Aluminum Pan Load Sample & Reference Pans Run Thermal Program

(Cool, then Heat at 5°C/min) Record Heat Flow vs. Temp Identify Endotherm Onset
(Melting Point)
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Melting Point
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]

2. chemimpex.com [chemimpex.com]

3. chembk.com [chembk.com]

4. 3-(Trifluoromethyl)benzonitrile, 98% 25 g | Request for Quote | Thermo Scientific
Chemicals [thermofisher.com]

5. 3-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67783 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 3-(Trifluoromethyl)benzonitrile Five Chongqing Chemdad Co. ，Ltd [chemdad.com]

7. researchgate.net [researchgate.net]

8. westlab.com [westlab.com]

9. SSERC | Melting point determination [sserc.org.uk]

To cite this document: BenchChem. [physicochemical properties of 3-
(Trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147653#physicochemical-properties-of-3-
trifluoromethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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